molecular formula C11H9F3O3 B13961878 methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate CAS No. 255895-89-7

methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B13961878
CAS No.: 255895-89-7
M. Wt: 246.18 g/mol
InChI Key: YBYIHPMCNDRQTJ-UHFFFAOYSA-N
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Description

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is a high-value chemical building block featuring a phenylprop-2-enoate (cinnamate) core functionalized with a trifluoromethoxy group. This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmaceutical candidates. The incorporation of the trifluoromethoxy (-OCF3) group is a strategic modification in drug design, as this moiety is known to enhance key properties of lead compounds, including metabolic stability, membrane permeability, and overall lipophilicity, which can positively influence pharmacokinetic profiles . The molecule's conjugated system and ester functionality make it a versatile intermediate for various synthetic transformations, such as further functionalization of the double bond or hydrolysis of the ester group. Researchers utilize this compound in the development of potential therapeutic agents, aligning with the trend in modern FDA-approved drugs where trifluoromethyl-containing groups are increasingly prevalent . Available as a solid, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

255895-89-7

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-7H,1H3

InChI Key

YBYIHPMCNDRQTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the formation of the propenoate ester linked to a trifluoromethoxy-substituted aromatic ring. The key challenge is the introduction of the trifluoromethoxy group at the meta position of the phenyl ring and the formation of the α,β-unsaturated ester moiety.

Two main synthetic approaches are generally employed:

Preparation via Palladium-Catalyzed Cross-Coupling

A robust and commonly used method for preparing related methyl 3-arylprop-2-enoates involves palladium-catalyzed Heck or Suzuki coupling reactions. Although direct literature on the exact compound this compound is limited, analogous compounds with similar substitution patterns have been synthesized using this strategy.

Typical reaction conditions include:

Reagent/Condition Description
Aryl halide (e.g., 3-(trifluoromethoxy)iodobenzene) Starting aromatic substrate with trifluoromethoxy substituent at meta position
Methyl acrylate Provides the propenoate ester moiety
Palladium acetate (Pd(OAc)2) Catalyst for cross-coupling
Triphenylphosphine (PPh3) Ligand to stabilize palladium
Potassium carbonate (K2CO3) Base to facilitate the reaction
Tetrabutylammonium bromide (TBAB) Phase transfer catalyst or additive
Solvent: N,N-dimethylformamide (DMF) Polar aprotic solvent
Temperature: 80 °C Reaction temperature
Time: 2-8 hours Reaction duration

Procedure summary:

  • The aryl halide bearing the trifluoromethoxy group is reacted with methyl acrylate in the presence of Pd(OAc)2, PPh3, K2CO3, and TBAB in DMF.
  • The mixture is stirred at elevated temperature (around 80 °C) for several hours.
  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as diethyl ether.
  • The organic layer is washed, dried, and concentrated.
  • Purification is performed by column chromatography using suitable eluents (e.g., diethyl ether/petroleum ether mixtures).
  • The product is obtained as a yellow solid or oil depending on the specific derivative.

This method is adapted from procedures used for methyl (2E)-3-(2′-aminophenyl)prop-2-enoate and related compounds, indicating its applicability to trifluoromethoxy-substituted analogs with minor modifications.

Alternative Synthetic Routes

Another approach involves the reaction of a suitable trifluoromethoxy-substituted phenol derivative with methyl acrylate or other acrylate esters under controlled conditions to form the ester via nucleophilic substitution or Michael addition. However, this method is less common due to the lower nucleophilicity of trifluoromethoxy-substituted phenols and potential side reactions.

Preparation of Trifluoromethoxy-Substituted Precursors

A critical step is the synthesis or procurement of the trifluoromethoxy-substituted aryl halide (e.g., 3-(trifluoromethoxy)iodobenzene). Literature reports the preparation of trifluoromethoxy-substituted aromatics via:

  • Halogenation of trifluoromethoxybenzene derivatives.
  • Electrophilic aromatic substitution.
  • Transition metal-catalyzed trifluoromethoxylation reactions.

These intermediates are then used in the cross-coupling step described above.

Summary Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Synthesis of 3-(trifluoromethoxy)iodobenzene From trifluoromethoxybenzene via halogenation or metal-catalyzed trifluoromethoxylation Variable Key intermediate for coupling
Pd-catalyzed Heck coupling Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C, 2-8 h 70-85 Produces this compound after purification
Workup and purification Extraction with diethyl ether, washing, drying, column chromatography Purification critical for product purity

Research Findings and Considerations

  • The presence of the trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing character, which can influence reaction rates and conditions.
  • Palladium-catalyzed cross-coupling reactions are favored for their high selectivity and yields in forming carbon-carbon bonds in such substituted aromatic systems.
  • The reaction conditions (temperature, base, solvent) may require optimization depending on the exact substitution pattern and scale.
  • Purification by column chromatography is essential to separate the desired E-isomer of the propenoate ester from potential side products or unreacted starting materials.
  • Literature emphasizes the use of potassium carbonate as a mild base and DMF as an effective solvent for these reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
  • Structure: Ethyl ester with a cyano (-CN) group at the α-position.
  • Molecular formula: C₁₃H₁₀F₃NO₃ .
  • Key differences: The cyano group increases electrophilicity at the β-carbon, enhancing reactivity in Michael addition reactions compared to the unsubstituted ester. The ethyl ester may slightly alter solubility and metabolic stability .
b) Methyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
  • Structure : Bromine substituent at the para position relative to the trifluoromethoxy group.
  • Molecular formula : C₁₁H₈BrF₃O₃; molar mass = 325.08 g/mol .
  • The compound has a higher density (1.57 g/cm³) and boiling point (314.5°C) than the parent ester .
c) Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
  • Structure: Nitro (-NO₂) group at the para position.
  • Molecular formula: C₁₀H₉NO₄; molar mass = 207.19 g/mol .
  • Key differences : The nitro group is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack. This contrasts with the moderate electron-withdrawing effect of -OCF₃, which balances reactivity and stability .

Variations in the Ester Group

a) Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
  • Structure: Saturated propanoate with a ketone group at C3.
  • Molecular formula : C₁₂H₁₁F₃O₄ (estimated from ).
  • Key differences: The absence of a double bond eliminates conjugation, reducing electrophilicity. The ketone group enables keto-enol tautomerism, altering chemical behavior .
b) Methyl 3-methoxy-2-(trifluoromethyl)propanoate
  • Structure : Trifluoromethyl (-CF₃) substituent at C2 and methoxy (-OCH₃) at C3.
  • Molecular formula : C₆H₉F₃O₃ .

Heterocyclic and Complex Substituents

a) Methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate
  • Structure: Pyrrolidinone substituent at C3.
  • Molecular formula: C₈H₁₁NO₃ .
  • Key differences : The heterocyclic group introduces hydrogen-bonding capability, affecting solubility and interactions with biological targets .
b) Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
  • Structure: Chromene ring with methoxyphenoxy and trifluoromethyl groups.
  • Molecular formula : C₂₂H₁₇F₃O₇ .
  • Key differences : The extended conjugated system and chromene core enable fluorescence properties, making this compound suitable for optical applications .

Data Table: Key Properties of Methyl 3-[3-(Trifluoromethoxy)phenyl]prop-2-enoate and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
This compound C₁₁H₉F₃O₃ 246.18 -OCF₃ (meta) ~285 (acid) -
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate C₁₃H₁₀F₃NO₃ 309.22 -CN, -OCF₃ - -
Methyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate C₁₁H₈BrF₃O₃ 325.08 -Br, -OCF₃ 314.5 1.57
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 -NO₂ (para) - -
Methyl 3-methoxy-2-(trifluoromethyl)propanoate C₆H₉F₃O₃ 186.13 -CF₃, -OCH₃ - -

Biological Activity

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known for enhancing the pharmacological properties of various drugs. The trifluoromethoxy group can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

  • Chemical Formula: C12H10F3O3
  • Molecular Weight: 270.20 g/mol
  • Melting Point: >200 °C
  • Flash Point: 94-96 °C at 0.2 mmHg

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including neurotransmitter transporters. The presence of the trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets.

1. Inhibition of Neurotransmitter Uptake

Research has indicated that compounds with similar structures can selectively inhibit the uptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine. For instance, Lilly 110140, a related compound, demonstrated competitive inhibition of serotonin uptake in rat brain synaptosomes with a Ki value of 5.5×1085.5\times 10^{-8} M for serotonin and 9.5×1069.5\times 10^{-6} M for norepinephrine . This suggests that this compound may exhibit similar inhibitory effects on neurotransmitter uptake.

2. Antimicrobial and Anticancer Properties

This compound has been investigated for its potential antimicrobial and anticancer properties. Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating that this compound may serve as a precursor for developing therapeutic agents in these areas.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter UptakeInhibits serotonin and norepinephrine uptake
AntimicrobialPotential activity against microbial strains
AnticancerInvestigated against various cancer cell lines

Case Study: Neurotransmitter Inhibition

A study evaluating the effects of Lilly 110140 (a structural analog) found that it effectively prevented serotonin depletion in rat models when administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The effects were long-lasting, with significant inhibition still observed up to 48 hours post-administration . This highlights the potential for this compound to exhibit similar pharmacokinetic profiles.

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